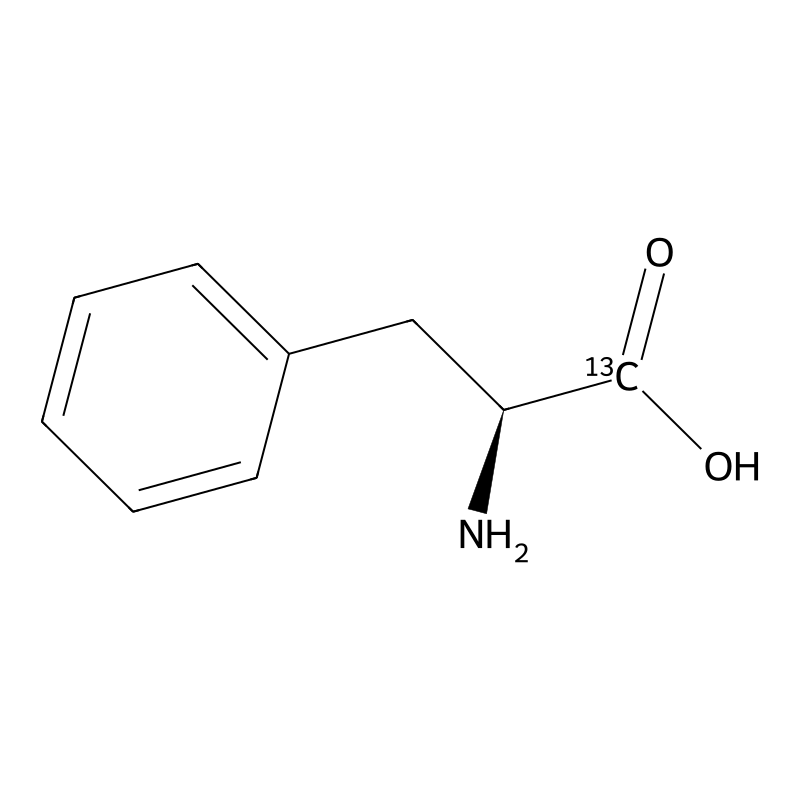

L-Phenylalanine-1-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

L-Phenylalanine-1-13C is a stable isotope-labeled amino acid featuring 99 atom % Carbon-13 enrichment exclusively at the C1 (carboxyl) position. In industrial and clinical research procurement, this specific labeling pattern is prioritized for in vivo metabolic flux analysis, diagnostic breath tests (PheBT), and high-resolution solid-state nuclear magnetic resonance (NMR) spectroscopy. Unlike uniformly labeled variants, the targeted 1-13C substitution provides a single, isolated NMR-active spin and a precise M+1 mass shift. Crucially, because the carboxyl carbon is the specific moiety cleaved and exhaled as carbon dioxide during phenylalanine hydroxylase (PAH) mediated metabolism, this compound serves as the direct, stoichiometric precursor for non-invasive 13CO2 breath assays evaluating hepatic function and phenylketonuria (PKU) [1].

Substituting L-Phenylalanine-1-13C with unlabeled L-phenylalanine completely eliminates the ability to perform 13CO2 breath tests or NMR tracing, as the natural abundance of 13C (1.1%) provides insufficient signal-to-noise for rapid in vivo quantification[1]. Conversely, procuring uniformly labeled U-13C-L-phenylalanine introduces severe technical and financial inefficiencies. In solid-state NMR, U-13C labeling creates dense homonuclear 13C-13C scalar and dipolar couplings that cause spectral crowding and dipolar truncation, actively degrading the precision of internuclear distance measurements [2]. For diagnostic breath tests, U-13C and ring-labeled 13C variants are highly suboptimal; ring carbons are not immediately decarboxylated by PAH, meaning they do not contribute to the early-phase 13CO2 exhalation signal, rendering the extra isotopic cost scientifically useless for this specific assay[3].

References

- [1] Ishii, Y., et al. 'L-[1-13C] phenylalanine breath test reflects phenylalanine hydroxylase activity of the whole liver.' Journal of Surgical Research, 114(2), 849-856 (2003).

- [2] Solid-State REDOR NMR Distance Measurements at the Ligand Site of a Bacterial Chemotaxis Membrane Receptor. Biochemistry, 36(6), 1699-1703 (1997).

- [3] Yagi, H., et al. 'Complete restoration of phenylalanine oxidation in phenylketonuria mouse by a self-complementary adeno-associated virus vector.' J Gene Med, 13(2), 114-122 (2011).

Diagnostic Sensitivity in Hepatic Phenylalanine Hydroxylase (PAH) Breath Tests

L-Phenylalanine-1-13C is the standard precursor for the 13C-PheBT assay because its C1 carbon is directly oxidized to 13CO2. Clinical studies demonstrate that the exhalation rate of 13CO2 at 30 minutes post-administration correlates highly (r = 0.821, P < 0.0001) with actual PAH activity in whole liver biopsies [1]. Unlabeled L-phenylalanine yields no distinct 13CO2 signal, and ring-labeled variants fail to release 13C during this primary metabolic step.

| Evidence Dimension | Correlation with in vivo liver PAH activity |

| Target Compound Data | r = 0.821 at 30 minutes (human trials); r = 0.92 (rat models) |

| Comparator Or Baseline | Unlabeled L-Phe / Ring-13C-Phe (0 measurable 13CO2 yield in the primary decarboxylation step) |

| Quantified Difference | 1-13C provides >0.8 correlation for non-invasive hepatic monitoring, whereas alternatives cannot track this specific cleavage |

| Conditions | Oral/IV administration in 13C-Phe breath test (PheBT) clinical and preclinical models |

Buyers developing non-invasive diagnostic kits for liver cirrhosis or hepatic function must procure the 1-13C variant to ensure stoichiometric 13CO2 release and assay validity.

Elimination of Dipolar Truncation in Solid-State REDOR NMR

For structural biology applications, L-[1-13C]phenylalanine provides an isolated spin system essential for rotational-echo double-resonance (REDOR) NMR. When measuring distances between a 15N-labeled ligand and the receptor binding pocket, the 1-13C variant allows precise heteronuclear distance measurements of 4.0 ± 0.2 Å [1]. Utilizing U-13C-phenylalanine introduces 13C-13C homonuclear dipolar couplings that interfere with heteronuclear dephasing (dipolar truncation), severely degrading the accuracy of distance calculations beyond 3 Å.

| Evidence Dimension | Internuclear distance measurement precision in REDOR NMR |

| Target Compound Data | Resolves 15N-13C distances up to 4.0 ± 0.2 Å with high fidelity |

| Comparator Or Baseline | U-13C-L-Phenylalanine (suffers from multi-spin dipolar truncation) |

| Quantified Difference | 1-13C eliminates homonuclear interference, restoring precise >3 Å distance mapping capabilities lost when using uniformly labeled alternatives |

| Conditions | 15N-observed, 13C-dephased REDOR solid-state NMR at 4 kHz magic angle spinning |

Structural biologists and biophysicists must select the 1-13C variant over U-13C to accurately map binding pockets in complex membrane proteins without spectral distortion.

Real-Time Monitoring of Phenylketonuria (PKU) Gene Therapy Efficacy

In preclinical development of PKU treatments, L-Phenylalanine-1-13C is utilized to continuously monitor the restoration of PAH enzyme activity. In AAV-treated PKU mouse models, a [1-13C]L-phenylalanine-loading test successfully quantified the significant recovery of 13CO2 production compared to untreated (-/-) PKU controls [1]. This provides a non-invasive, dynamic readout of metabolic flux that standard unlabeled blood phenylalanine clearance tests cannot match in temporal resolution.

| Evidence Dimension | Non-invasive quantification of therapeutic enzyme restoration |

| Target Compound Data | Distinct, quantifiable restoration of 13CO2 production peak in AAV-treated models |

| Comparator Or Baseline | Unlabeled L-Phe (requires invasive, repeated blood draws to measure plasma clearance) |

| Quantified Difference | 1-13C enables continuous breath-based tracking of metabolic oxidation, eliminating the need for discrete, invasive blood sampling |

| Conditions | [1-13C]L-phenylalanine-loading breath test in AAV-treated PKU (-/-) mice |

Pharmaceutical researchers evaluating PKU gene therapies procure this compound to obtain high-resolution, non-invasive in vivo efficacy data.

Hepatic Function Diagnostic Assay Development

Directly downstream of its high correlation with PAH activity, L-Phenylalanine-1-13C is the mandatory precursor for formulating 13C-PheBT kits. These kits are used in clinical settings to non-invasively assess liver cirrhosis, hepatic functional reserve, and hepatopathy recovery, replacing invasive biopsies[1].

Phenylketonuria (PKU) Therapeutic Monitoring

Leveraging its ability to track real-time in vivo decarboxylation, this compound is procured for clinical trials and preclinical research to evaluate the efficacy of gene therapies, enzyme replacement therapies, and cofactor (BH4) treatments for PKU, allowing continuous monitoring without repeated blood draws [2].

Solid-State NMR of Membrane Proteins

Because it avoids the dipolar truncation seen in U-13C variants, L-Phenylalanine-1-13C is the preferred label for REDOR NMR studies. It is utilized by structural biologists to map precise internuclear distances (>3 Å) in complex, detergent-solubilized membrane receptors and ligand binding pockets[3].

References

- [1] Ishii, Y., et al. 'L-[1-13C] phenylalanine breath test reflects phenylalanine hydroxylase activity of the whole liver.' Journal of Surgical Research, 114(2), 849-856 (2003).

- [2] Yagi, H., et al. 'Complete restoration of phenylalanine oxidation in phenylketonuria mouse by a self-complementary adeno-associated virus vector.' J Gene Med, 13(2), 114-122 (2011).

- [3] Solid-State REDOR NMR Distance Measurements at the Ligand Site of a Bacterial Chemotaxis Membrane Receptor. Biochemistry, 36(6), 1699-1703 (1997).

XLogP3

Wikipedia

Dates

Explore Compound Types